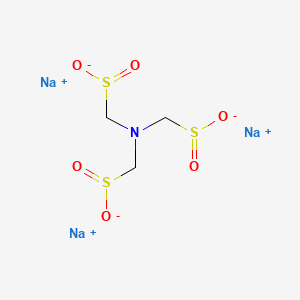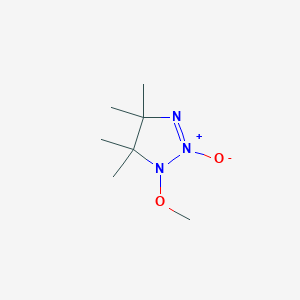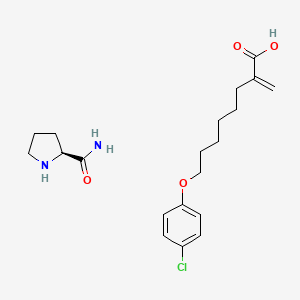
2-((Azido-peg8-carbamoyl)methoxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is a compound that serves as a polyethylene glycol (PEG) linker containing an azide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves the reaction of a PEG-based precursor with azide and carboxylic acid functional groups. The azide group is typically introduced via nucleophilic substitution reactions, while the carboxylic acid group can be introduced through esterification or amidation reactions. Common reagents used in these reactions include sodium azide, dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves large-scale synthesis using automated reactors and purification systems. The process typically includes the following steps:
Synthesis of PEG-based precursor: This involves polymerization of ethylene oxide to form PEG chains of desired length.
Functionalization with azide and carboxylic acid groups:
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Amidation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to form stable amide bonds
Common Reagents and Conditions
Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used, with copper sulfate and sodium ascorbate as catalysts.
Amidation: EDC or HATU are used as activators to facilitate the reaction between carboxylic acid and amine groups.
Major Products
Triazole Linkages: Formed through click chemistry reactions.
Amide Bonds: Formed through amidation reactions.
Applications De Recherche Scientifique
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of various compounds, facilitating the formation of stable triazole linkages through click chemistry
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability.
Medicine: Utilized in the development of drug delivery systems, where the PEG linker improves the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of functionalized polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-((Azido-PEG8-carbamoyl)methoxy)acetic acid involves its ability to form stable linkages with other molecules through click chemistry and amidation reactions. The azide group reacts with alkyne, BCN, and DBCO to form triazole linkages, while the carboxylic acid group reacts with primary amines to form amide bonds. These reactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .
Comparaison Avec Des Composés Similaires
2-((Azido-PEG8-carbamoyl)methoxy)acetic acid is unique due to its combination of azide and carboxylic acid functional groups, along with a PEG spacer that enhances solubility. Similar compounds include:
2-((Azido-PEG4-carbamoyl)methoxy)acetic acid: Similar structure but with a shorter PEG spacer.
2-((Azido-PEG12-carbamoyl)methoxy)acetic acid: Similar structure but with a longer PEG spacer.
2-((Azido-PEG8-carbamoyl)methoxy)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid
These compounds share similar reactivity but differ in their solubility and steric properties due to variations in the PEG spacer length and terminal functional groups.
Propriétés
Formule moléculaire |
C22H42N4O12 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-hydroxy-N-(2-hydroxyacetyl)acetamide |
InChI |
InChI=1S/C22H42N4O12/c23-25-24-1-3-31-5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-32-4-2-26(21(29)19-27)22(30)20-28/h27-28H,1-20H2 |
Clé InChI |
KWZNJEHADDKISI-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCCOCCN(C(=O)CO)C(=O)CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)




![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![dicyclohexylazanium;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13832384.png)

![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)



